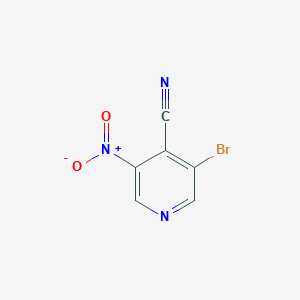

3-Bromo-5-nitroisonicotinonitrile

Description

3-Bromo-5-nitropicolinonitrile (CAS No.: 573762-54-6) is a halogenated pyridine derivative featuring a bromine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 2-position of the picoline ring. This compound is a critical intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. The electron-withdrawing nitro and bromo groups enhance its suitability for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling the construction of complex molecular frameworks . High-purity grades of this compound ensure reliability in advanced synthetic applications.

Properties

IUPAC Name |

3-bromo-5-nitropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELWHDVOHLIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitroisonicotinonitrile typically involves a multi-step process. One common method includes the bromination of isonicotinonitrile followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of 3-Bromo-5-nitroisonicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitroisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted isonicotinonitriles.

Reduction: Formation of 3-bromo-5-aminoisonicotinonitrile.

Oxidation: Formation of higher oxidation state derivatives, though less common.

Scientific Research Applications

3-Bromo-5-nitroisonicotinonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of functional materials with specific properties.

Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroisonicotinonitrile involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Related Scaffolds

3-Bromoisonicotinonitrile

- Structure: Bromine at 3-position, nitrile at 4-position (isonicotinonitrile scaffold).

- Key Differences : Lacks the nitro group, reducing electron-deficient character.

- Applications : Primarily used in organic synthesis for nucleophilic substitutions. The absence of nitro limits its utility in reactions requiring strong electron withdrawal .

5-Bromo-3-fluoropicolinonitrile (CAS: 1162674-74-9)

- Structure : Bromine at 5-position, fluorine at 3-position, nitrile at 2-position.

- Key Differences : Fluorine (less electron-withdrawing than nitro) alters reactivity.

- Applications : Used in agrochemical research for selective fluorination reactions .

5-Amino-3-bromo-2-methylpyridine

- Structure: Bromine at 3-position, amino at 5-position, methyl at 2-position.

- Key Differences: Amino and methyl groups introduce steric bulk and nucleophilic character.

- Applications: Intermediate in drug discovery, particularly for aminopyridine-based kinase inhibitors .

Nitro-Containing Analogues

5-Bromo-8-nitroisoquinoline (CAS: 63927-23-1)

- Structure: Bromine at 5-position, nitro at 8-position on an isoquinoline scaffold.

- Key Differences: Isoquinoline’s fused benzene ring increases aromatic stability and alters electronic properties.

- Applications: Metalation reactions yield amino derivatives for bioactive molecule synthesis .

3-Bromo-5-fluoroisonicotinaldehyde (CAS: 1353636-66-4)

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Electron-Withdrawing Effects: The nitro group in 3-Bromo-5-nitropicolinonitrile significantly enhances electrophilic aromatic substitution (SNAr) reactivity compared to non-nitro analogues like 3-Bromoisonicotinonitrile .

Scaffold Influence: Pyridine derivatives (e.g., 3-Bromo-5-nitropicolinonitrile) exhibit faster reaction kinetics in cross-coupling than isoquinoline derivatives (e.g., 5-Bromo-8-nitroisoquinoline) due to reduced steric hindrance .

Functional Group Interplay: The nitrile group in 3-Bromo-5-nitropicolinonitrile enables cyanation reactions, while aldehyde or amino groups in analogues (e.g., 3-Bromo-5-fluoroisonicotinaldehyde) favor condensations or nucleophilic additions .

Biological Activity

3-Bromo-5-nitroisonicotinonitrile is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is CHBrNO, and it has a molecular weight of approximately 232.03 g/mol. Its structure includes a bromine atom, a nitro group, and two cyano groups, which are critical for its biological activity.

Chemical Structure and Properties

The structural composition of 3-Bromo-5-nitroisonicotinonitrile contributes to its reactivity and interaction with biological systems. The presence of the nitro group is particularly noteworthy as it can enhance the compound's ability to engage with various biological targets, potentially leading to antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 232.03 g/mol |

| Structural Features | Bromine, Nitro, Cyano Groups |

Antimicrobial Properties

Research has demonstrated that 3-Bromo-5-nitroisonicotinonitrile exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group’s electron-withdrawing nature is thought to play a role in enhancing its cytotoxic effects on tumor cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that 3-Bromo-5-nitroisonicotinonitrile showed significant inhibition against Bacillus subtilis and Xanthomonas campestris, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at concentrations above 50 µM, the compound effectively reduced cell viability by over 70%, suggesting strong potential for development as an anticancer agent .

- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it interacts with DNA, potentially causing strand breaks that lead to cell death. This was evidenced by plasmid DNA cleavage assays where significant degradation was observed at higher concentrations .

Synthesis Methods

Several synthetic routes have been developed to produce 3-Bromo-5-nitroisonicotinonitrile, allowing for variations in yield and purity. Common methods include:

- Nitration of Isonicotinonitrile : This involves introducing the nitro group under controlled conditions.

- Bromination : Typically performed using bromine in an organic solvent to ensure selective substitution at the desired position on the pyridine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.